Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- is a complex organozinc compound. It is characterized by the presence of a zinc atom bonded to an iodo group and a heptyl chain substituted with a tris(1-methylethyl)silyl group and an oxo group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- typically involves the reaction of a silyl halide with a zinc reagent. One common method is the direct synthesis from silyl halides using a coordinating ligand such as TMEDA (tetramethylethylenediamine). This method avoids the need for pyrophoric silyllithium reagents, making it simpler and more economical .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The key is to maintain strict control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- can undergo various types of chemical reactions, including:
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Iodine (V)-based oxidants.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles with appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a higher oxidation state of the compound, while substitution reactions can introduce different functional groups.
Scientific Research Applications
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-zinc bonds.
Medicine: Investigated for its potential in drug development, particularly in targeting zinc-dependent enzymes.
Mechanism of Action
The mechanism of action of zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- involves its interaction with molecular targets through its zinc center. Zinc can act as a Lewis acid, accepting electron pairs from other molecules, which facilitates various chemical reactions. The compound’s unique structure allows it to participate in a range of organic transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Similar in reactivity but with different alkyl groups.
Zinc chloride: Commonly used in organic synthesis but lacks the silyl and oxo groups.
Uniqueness
Zinc, iodo[7-oxo-7-[tris(1-methylethyl)silyl]heptyl]- is unique due to its specific functional groups, which confer distinct reactivity and stability. The presence of the tris(1-methylethyl)silyl group enhances its stability and makes it suitable for a broader range of reactions compared to simpler organozinc compounds .
Properties
CAS No. |
188743-52-4 |
---|---|
Molecular Formula |
C16H33IOSiZn |
Molecular Weight |
461.8 g/mol |
IUPAC Name |
iodozinc(1+);1-tri(propan-2-yl)silylheptan-1-one |
InChI |
InChI=1S/C16H33OSi.HI.Zn/c1-8-9-10-11-12-16(17)18(13(2)3,14(4)5)15(6)7;;/h13-15H,1,8-12H2,2-7H3;1H;/q-1;;+2/p-1 |
InChI Key |
YCNZRESTOJFWDZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(=O)CCCCC[CH2-].[Zn+]I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.